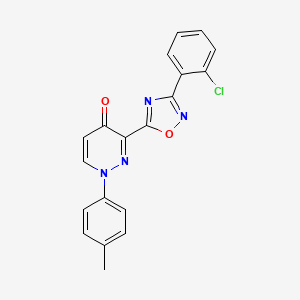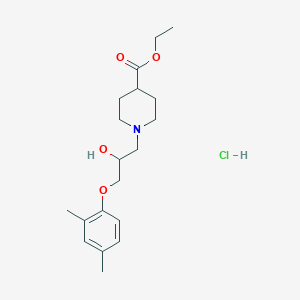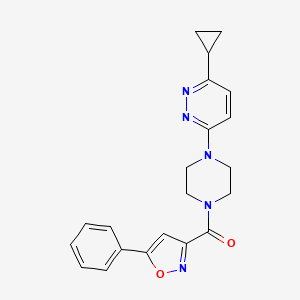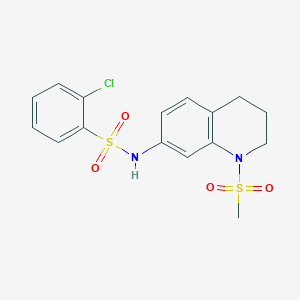
1-(1-ethyl-1H-indol-3-yl)-3-(2-methoxyphenethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-ethyl-1H-indol-3-yl)-3-(2-methoxyphenethyl)urea, also known as EMUE, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties. EMUE belongs to the class of indole-phenethylamines and has been found to exhibit promising pharmacological activities.
Wissenschaftliche Forschungsanwendungen
Ethyl Carbamate in Foods and Beverages
Ethyl carbamate (EC) or urethane, an ester of carbamic acid, occurs at low levels in many fermented foods and beverages. It's genotoxic and carcinogenic to various species, classified as "probably carcinogenic to humans" by the World Health Organization's International Agency for Research on Cancer. Ethyl carbamate is produced through several chemical mechanisms, including the ethanolysis of urea, highlighting the significance of urea derivatives in food safety research (Weber & Sharypov, 2009).
Urea Biosensors
Urea (carbamide), with its unique chemical structure, is vital in detecting and quantifying urea concentration across various fields, including medical diagnostics and food preservation. The development of urea biosensors, employing enzyme urease as a bioreceptor, underscores the application of urea in creating sensitive and specific detection methods for urea concentration, influencing diagnostics and industrial applications (Botewad et al., 2021).
Urea in Electrochemical Technology
Research into electrochemical technology with Lewis acidic haloaluminate room-temperature ionic liquids (RTILs), including those involving urea, has expanded. These studies encompass electroplating and energy storage, with urea playing a role in novel electrochemical processes and applications (Tsuda, Stafford, & Hussey, 2017).
Urea Derivatives in Drug Design
Ureas, with their unique hydrogen-binding capabilities, are incorporated into small molecules displaying a broad range of bioactivities. This emphasizes the significance of urea in medicinal chemistry, where it's used to modulate selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules, indicating the broad potential of urea derivatives in drug design (Jagtap et al., 2017).
Urea as a Hydrogen Carrier
Urea has been considered as a potential hydrogen carrier for fuel cells, offering a non-toxic, stable, and easily transportable and storable medium. This underscores the versatility and safety of urea in energy storage and supply, contributing to sustainable energy solutions (Rollinson et al., 2011).
Eigenschaften
IUPAC Name |
1-(1-ethylindol-3-yl)-3-[2-(2-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-3-23-14-17(16-9-5-6-10-18(16)23)22-20(24)21-13-12-15-8-4-7-11-19(15)25-2/h4-11,14H,3,12-13H2,1-2H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMONEQFENLMSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)NCCC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-ethyl-1H-indol-3-yl)-3-(2-methoxyphenethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(7-Chloro-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)morpholine](/img/structure/B2880783.png)
![6-(4-Ethylphenyl)-4-methyl-2-(3-phenylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2880786.png)

![N-(4-bromo-3-methylphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2880788.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2880791.png)





![2-(4-chlorophenyl)-9-methoxy-1-(m-tolyl)-2,3-dihydro-1H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2880802.png)